![molecular formula C12H12N2O2 B090641 (5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid CAS No. 1239325-89-3](/img/structure/B90641.png)
(5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid
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Overview
Description
(5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid, also known as MPPA, is an organic compound belonging to the group of pyrazoles. It is a synthetic acid that has been used in a variety of scientific research applications, including biochemical and physiological studies. MPPA is a versatile compound that can be synthesized in various ways, and it has several advantages and limitations for laboratory experiments.
Scientific Research Applications
Drug-likeness Studies and ADMET Prediction
These compounds have been used in drug-likeness studies and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction . They have been found to exhibit good drug-like properties and do not show AMES toxicity .
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations have been performed with these compounds to investigate their binding mechanisms with receptors . The compounds have shown better interactions than the reference inhibitor, acetazolamide (AAZ) .
Synthesis of Pyrazole Derivatives
“(5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid” is a pyrazole derivative. Pyrazoles are widely used in the synthesis of various organic compounds . They serve as a fundamental element in various small molecules, exhibiting a diverse array of agricultural and pharmaceutical activities .
Biological Evaluation
Pyrazole compounds have been evaluated for their biological activities. They have been found to exhibit antifungal, antitumor, anti-inflammatory, anticonvulsant, antiobesity activities, and DNA gyrase inhibitory activities .
Agrochemical Applications
Pyrazole compounds have found application in agrochemistry, especially in crop protection . They serve as a core structure in various agrochemicals .
Mechanism of Action
Target of Action
It is known that pyrazole derivatives, which include this compound, have a broad spectrum of biological activities . They can bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents .
Mode of Action
Pyrazole derivatives are known to interact with their targets, leading to various changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biological context.
Biochemical Pathways
These include the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway . The downstream effects of these pathways can influence a wide range of biological activities.
Result of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . The specific effects of this compound would depend on its targets and the biological context.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
properties
IUPAC Name |
2-(5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-10(7-11(15)16)12(14-13-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBKFHZHKVPERM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=CC=C2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.